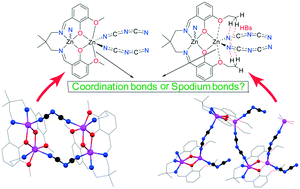Differentiating intramolecular spodium bonds from coordination bonds in two polynuclear zinc(ii) Schiff base complexes†
CrystEngComm Pub Date: 2021-03-09 DOI: 10.1039/D1CE00214G
Abstract
Two new zinc(II) complexes, [{N(CN)2}Zn(L1)Zn{μ-1,5-N(CN)2}]2 (1) and [{μ-1,5-N(CN)2}{N(CN)2}Zn(L2)Zn{μ-1,5-N(CN)2}]n (2) {H2L1 = 2,2′-[(2,2-dimethyl-1,3-propanediyl)bis(nitrilomethylidyne)]bis[6-methoxyphenol] and H2L2 = 2,2′-[(2,2-dimethyl-1,3-propanediyl)bis(nitrilomethylidyne)]bis[6-ethoxyphenol]} have been synthesized and characterized. The structures of both complexes have been confirmed by X-ray crystallography. A subtle difference in the aromatic ring of the Schiff base ligand (6-ethoxy in H2L2 and 6-methoxy in H1L1) has a strong influence on the final solid state structure. In addition, the O-atom of the methoxy groups in 1 forms stronger intramolecular spodium bonds with Zn(II) than the O-atom of the ethoxy group in 2. This has been analysed using density functional theory (DFT) calculations and a combination of the quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) plot index computational tools.


Recommended Literature
- [1] Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study†
- [2] Tetrahedral cobalt(ii) complexes stabilized by the aminodiphosphine PNP ligand [PNP = CH3CH2CH2N(CH2CH2PPh2)2]
- [3] Visible-emitting Cu(i) complexes with N-functionalized benzotriazole-based ligands†
- [4] The vapour pressure of tellurium
- [5] Oxacalix[n](het)arenes
- [6] A novel high hydrothermal stability amino-functionalized stationary phase prepared by a vapour deposition method
- [7] MOF-derived Co@C nanoparticle anchored aramid nanofiber (ANF) aerogel for superior microwave absorption capacity†
- [8] Inside front cover
- [9] Dichloro-naphthoquinone as a non-classical inhibitor of the mycobacterial carbonic anhydrase Rv3588c†‡
- [10] Facile solvothermal synthesis of a high-efficiency CNNs/Ag/AgCl plasmonic photocatalyst

Journal Name:CrystEngComm
Research Products
-
a-Naphthyl Glycidyl Ether, 90%
CAS no.: 2461-42-9
-
CAS no.: 515-94-6
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6
-
CAS no.: 118-72-9
-
CAS no.: 119-91-5
-
CAS no.: 89-65-6
-
CAS no.: 3344-18-1
-
2-(Morpholinothio)benzothiazole
CAS no.: 102-77-2
-
CAS no.: 3385-21-5









